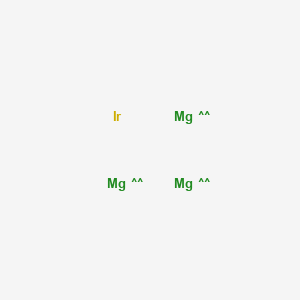

Iridium--magnesium (1/3)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Iridium–magnesium (1/3) is a compound consisting of iridium and magnesium in a 1:3 ratio. Iridium is a member of the platinum group metals and is known for its high density and corrosion resistance . Magnesium, on the other hand, is a lightweight metal with excellent mechanical properties . The combination of these two elements results in a compound with unique properties that are valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of iridium–magnesium (1/3) typically involves the reduction of iridium salts with magnesium. One common method is the reduction of iridium trichloride with magnesium powder under high-temperature conditions. The reaction is carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of iridium–magnesium (1/3) involves similar reduction processes but on a larger scale. The use of high-purity iridium and magnesium is crucial to ensure the quality of the final product. The reaction is typically conducted in a controlled environment to maintain the desired stoichiometry and prevent contamination .

Analyse Chemischer Reaktionen

Types of Reactions: Iridium–magnesium (1/3) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. When exposed to air, it reacts with oxygen to form a thin layer of iridium dioxide (IrO₂) and magnesium oxide (MgO) .

Common Reagents and Conditions: Common reagents used in the reactions of iridium–magnesium (1/3) include oxygen, halogens, and acids. For example, in the presence of hydrochloric acid, the compound can undergo a substitution reaction to form iridium chloride and magnesium chloride .

Major Products Formed: The major products formed from the reactions of iridium–magnesium (1/3) depend on the specific reagents and conditions used. For instance, oxidation reactions typically yield iridium dioxide and magnesium oxide, while substitution reactions with halogens produce iridium halides and magnesium halides .

Wissenschaftliche Forschungsanwendungen

Iridium–magnesium (1/3) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including hydrogenation and hydroformylation . In biology and medicine, iridium-based compounds have shown promise as anticancer agents due to their ability to induce reactive oxygen species and cause DNA damage in cancer cells . In industry, iridium–magnesium (1/3) is used in the production of high-performance materials, such as thin films for electronic devices and coatings for corrosion-resistant applications .

Wirkmechanismus

The mechanism by which iridium–magnesium (1/3) exerts its effects varies depending on the application. In catalytic reactions, the iridium component acts as the active site, facilitating the conversion of reactants to products. The magnesium component helps stabilize the iridium and enhances its catalytic activity . In anticancer applications, iridium-based compounds generate reactive oxygen species that cause oxidative stress and DNA damage in cancer cells, leading to cell death .

Vergleich Mit ähnlichen Verbindungen

Iridium–magnesium (1/3) can be compared to other iridium-based compounds, such as iridium dioxide (IrO₂) and iridium trichloride (IrCl₃). While iridium dioxide is primarily used for its catalytic properties, iridium trichloride is commonly used as a precursor for other iridium compounds . The unique combination of iridium and magnesium in iridium–magnesium (1/3) provides enhanced stability and catalytic activity compared to these individual compounds .

List of Similar Compounds:- Iridium dioxide (IrO₂)

- Iridium trichloride (IrCl₃)

- Iridium hexafluoride (IrF₆)

- Iridium tetroxide (IrO₄)

Eigenschaften

CAS-Nummer |

60863-70-9 |

|---|---|

Molekularformel |

IrMg3 |

Molekulargewicht |

265.13 g/mol |

InChI |

InChI=1S/Ir.3Mg |

InChI-Schlüssel |

SFQHQDZJVZAACH-UHFFFAOYSA-N |

Kanonische SMILES |

[Mg].[Mg].[Mg].[Ir] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-1,4-diphenyl-1h-pyrido[2,3-b]indole](/img/structure/B14621337.png)

![1-[(2,3-Dimethoxy-2-methylpropoxy)methyl]-2-methylbenzene](/img/structure/B14621371.png)